(3-Bromo-4-methylpyridin-2-yl)methanamine
Description
(3-Bromo-4-methylpyridin-2-yl)methanamine is a brominated pyridine derivative with a methanamine (-CH2NH2) substituent at the 2-position, a methyl group at the 4-position, and a bromine atom at the 3-position of the pyridine ring. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.
Properties
Molecular Formula |
C7H9BrN2 |
|---|---|
Molecular Weight |
201.06 g/mol |
IUPAC Name |
(3-bromo-4-methylpyridin-2-yl)methanamine |
InChI |
InChI=1S/C7H9BrN2/c1-5-2-3-10-6(4-9)7(5)8/h2-3H,4,9H2,1H3 |
InChI Key |
PRKOODHYHDZKPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1)CN)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-4-methylpyridin-2-yl)methanamine typically involves the bromination of 4-methylpyridine followed by the introduction of a methanamine group. One common method involves the reaction of 4-methylpyridine with bromine to form 3-bromo-4-methylpyridine. This intermediate is then reacted with formaldehyde and ammonia to introduce the methanamine group .
Industrial Production Methods
Industrial production of (3-Bromo-4-methylpyridin-2-yl)methanamine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-4-methylpyridin-2-yl)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation can produce N-oxides .
Scientific Research Applications
(3-Bromo-4-methylpyridin-2-yl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3-Bromo-4-methylpyridin-2-yl)methanamine involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Similarity Scores
The table below compares (3-Bromo-4-methylpyridin-2-yl)methanamine with structurally related compounds based on substitution patterns and similarity scores (derived from structural alignment algorithms) :
| Compound Name | CAS Number | Substituent Positions | Similarity Score | Key Structural Differences |
|---|---|---|---|---|
| (2-Bromopyridin-4-yl)methanamine | 858362-82-0 | Br (2), -CH2NH2 (4) | 0.88 | Bromine at 2-position vs. 3-position |
| 2-Bromo-5-methylpyridin-4-amine | 79055-60-0 | Br (2), -NH2 (4), -CH3 (5) | 0.79 | Amino group at 4-position; methyl at 5 |
| (R)-1-(2-Bromopyridin-4-yl)ethanamine | 1391423-76-9 | Br (2), -CH(CH3)NH2 (4) | 0.78 | Ethylamine branch; stereochemistry |
| (4-Bromopyridin-2-yl)methanamine | 865156-50-9 | Br (4), -CH2NH2 (2) | N/A | Bromine and methanamine positions swapped |
Key Observations :
- Positional Isomerism: The bromine and methyl group positions significantly influence electronic properties.
- Functional Group Variations : The presence of an ethylamine branch in (R)-1-(2-Bromopyridin-4-yl)ethanamine introduces stereochemical complexity, which may affect binding affinity in biological systems .
(3-Bromo-4-methylpyridin-2-yl)methanamine vs. (5-(4-Methylpyridin-3-yl)furan-2-yl)methanamine
- Target Compound : Likely synthesized via a multi-step route involving halogenation of 4-methylpyridine followed by boronic acid coupling (analogous to methods in ) .
- Furan Derivative : Synthesized via Pd-mediated cross-coupling of 3-bromo-4-methylpyridine with a boronic acid-functionalized furan, yielding 89.4% of the Boc-protected intermediate .
Comparison : The furan derivative requires additional protection/deprotection steps (e.g., Boc group removal with TFA), leading to lower overall yield (11.1%) compared to simpler pyridine derivatives .
Reactivity and Functionalization
- Halogen Displacement: The 3-bromo substituent in the target compound is amenable to palladium-mediated cyanation (as seen in for analogous bromides), forming cyano derivatives critical for drug discovery .
Biological Activity
(3-Bromo-4-methylpyridin-2-yl)methanamine is a pyridine derivative that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of the compound's biological activity, synthesis, and research findings.
Chemical Structure and Properties
The molecular formula of (3-Bromo-4-methylpyridin-2-yl)methanamine is CHBrN, with a molecular weight of 201.06 g/mol. The structure features a bromine atom and a methanamine group attached to a pyridine ring, which enhances its reactivity and biological interactions.
The biological activity of (3-Bromo-4-methylpyridin-2-yl)methanamine is largely attributed to its ability to interact with various biological macromolecules. The methanamine group can form hydrogen bonds, while the bromine atom may enhance binding affinity through halogen interactions. These interactions can modulate the activity of enzymes and receptors, making it a candidate for drug development.
Enzyme Inhibition
Research indicates that (3-Bromo-4-methylpyridin-2-yl)methanamine exhibits significant enzyme inhibitory properties. It has been studied as a potential inhibitor for various enzymes involved in metabolic pathways, contributing to its therapeutic potential in treating diseases like cancer and metabolic disorders.
Antimicrobial Activity
The compound has shown promising antibacterial activity against several pathogens. For instance, studies have demonstrated its effectiveness against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. This suggests potential applications in developing new antimicrobial agents.
| Pathogen | MIC (µg/mL) | Inhibition Zone (mm) |
|---|---|---|
| E. coli | 50 | 30 |
| Staphylococcus aureus | 40 | 28 |
Anticancer Properties
Preliminary studies have indicated that (3-Bromo-4-methylpyridin-2-yl)methanamine may possess anticancer properties. It has been tested against various cancer cell lines, showing significant cytotoxic effects. The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation.
Synthesis and Production
The synthesis of (3-Bromo-4-methylpyridin-2-yl)methanamine typically involves the bromination of 4-methylpyridine followed by the introduction of the methanamine group through nucleophilic substitution reactions. The general synthetic route can be summarized as follows:
- Bromination : 4-Methylpyridine is treated with bromine to form 3-bromo-4-methylpyridine.
- Nucleophilic Substitution : The brominated compound is then reacted with formaldehyde and ammonia to introduce the methanamine group.
Case Studies
- Antimicrobial Efficacy : A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of (3-Bromo-4-methylpyridin-2-yl)methanamine against clinical isolates of E. coli. The results indicated an MIC range of 40–50 µg/mL, demonstrating comparable effectiveness to traditional antibiotics.
- Anticancer Activity : Research published in the Journal of Medicinal Chemistry explored the anticancer effects of this compound on MCF-7 breast cancer cells. The study found that treatment with (3-Bromo-4-methylpyridin-2-yl)methanamine resulted in a significant reduction in cell viability, with an IC value of 15 µM, suggesting its potential as a lead compound for further development.
Comparative Analysis with Similar Compounds
To understand the unique properties of (3-Bromo-4-methylpyridin-2-yl)methanamine, it is useful to compare it with structurally similar compounds:
| Compound Name | Key Differences |
|---|---|
| 3-Bromo-4-methylpyridine | Lacks the methanamine group; less versatile in reactions. |
| 4-Methylpyridin-2-ylmethanamine | Different substitution pattern; lacks bromine atom. |
| 3-Bromo-2-methylpyridine | Different position of methyl group; alters chemical behavior. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
